molecular formula C10H9FN2O B1447555 (4-fluorophenyl)(1H-imidazol-2-yl)methanol CAS No. 1461705-00-9

(4-fluorophenyl)(1H-imidazol-2-yl)methanol

Cat. No. B1447555
CAS RN: 1461705-00-9
M. Wt: 192.19 g/mol
InChI Key: CYWKGWHVDWLNHV-UHFFFAOYSA-N
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Description

“(4-fluorophenyl)(1H-imidazol-2-yl)methanol” is a chemical compound with the CAS Number: 1461705-00-9 . It has a molecular weight of 192.19 and its IUPAC name is (4-fluorophenyl) (1H-imidazol-2-yl)methanol . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6,9,14H, (H,12,13) . This indicates that the compound contains 10 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 192.19 .

Scientific Research Applications

Fluorescent Properties and Spectroscopy

  • Fluorescence and Photophysical Properties : Novel fluorescent 2-[4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl]-2H-naphtho [1,2-d] [1,2,3] triazolyl derivatives, synthesized from a similar class of compounds, exhibited absorption in the ultraviolet region and emission in the blue region. These compounds demonstrated significant thermal stability and solvatochromism, suggesting potential applications in fluorescence spectroscopy and materials science (Padalkar et al., 2015).
  • Synthesis and Applications in Spectroscopy : The compound's derivatives have been synthesized and studied for their spectral properties. These studies suggest potential uses in various spectroscopic applications due to their unique photophysical characteristics (Danko et al., 2012).

Corrosion Inhibition

  • Corrosion Inhibition in Acidic Medium : Imidazole-based molecules, including similar compounds, have been found effective in inhibiting the corrosion of carbon steel in an acidic medium. This indicates the potential application of such compounds in industrial corrosion prevention (Costa et al., 2021).

Antifungal Properties

  • Antifungal Activity : Imidazole-containing chalcones have shown effectiveness against Aspergillus fumigatus. The novel compounds synthesized from similar chemical structures have potential applications in testing for antifungal properties against various pathogenic fungi (Takaki & Ashburn, 2022).

Polymer and Material Science

  • Synthesis for Polymer Science : The synthesis of compounds like (4-fluorophenyl)(1H-imidazol-2-yl)methanol has implications in the development of biomimetic chelating ligands, suggesting applications in polymer science and materials engineering (Gaynor et al., 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

(4-fluorophenyl)(1H-imidazol-2-yl)methanol plays a significant role in biochemical reactions, particularly due to its imidazole ring. Imidazole-containing compounds are known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of various substrates . The nature of these interactions often involves the binding of the imidazole ring to the heme iron of the enzyme, thereby inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, imidazole derivatives have been shown to affect the activity of enzymes involved in cell survival and proliferation, such as serine/threonine-protein kinases . These interactions can lead to changes in gene expression and metabolic flux, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in enzymes, leading to inhibition or activation of enzymatic activity . This compound can also interact with nucleic acids, potentially affecting gene expression by binding to DNA or RNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can exhibit varying degrees of stability, which in turn affects their biological activity . Long-term exposure to this compound in vitro or in vivo can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . For example, imidazole derivatives have been shown to modulate inflammatory responses in animal models, with higher doses potentially causing cytotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a role in the oxidative metabolism of xenobiotics . These interactions can lead to changes in metabolite levels and metabolic flux, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific organelles or compartments, affecting its accumulation and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its activity and interactions with other biomolecules.

properties

IUPAC Name

(4-fluorophenyl)-(1H-imidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6,9,14H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWKGWHVDWLNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=NC=CN2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461705-00-9
Record name (4-fluorophenyl)(1H-imidazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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